6-Cyclobutylpicolinonitrile

Description

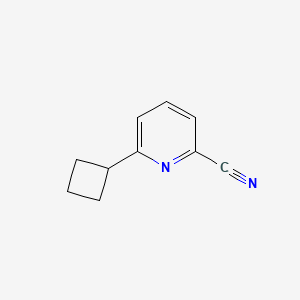

6-Cyclobutylpicolinonitrile (CAS: 1240604-75-4) is a heterocyclic organic compound with the molecular formula C₁₀H₁₀N₂ and a molecular weight of 158.2 g/mol. Its structure consists of a pyridine ring substituted with a cyano group at position 2 and a cyclobutyl group at position 6 (Figure 1). The cyclobutyl moiety imparts steric bulk and modulates electronic properties, making it a candidate for applications in medicinal chemistry and agrochemical research.

Properties

CAS No. |

1240604-75-4 |

|---|---|

Molecular Formula |

C10H10N2 |

Molecular Weight |

158.204 |

IUPAC Name |

6-cyclobutylpyridine-2-carbonitrile |

InChI |

InChI=1S/C10H10N2/c11-7-9-5-2-6-10(12-9)8-3-1-4-8/h2,5-6,8H,1,3-4H2 |

InChI Key |

ZSEFENXNJIQNIJ-UHFFFAOYSA-N |

SMILES |

C1CC(C1)C2=CC=CC(=N2)C#N |

Synonyms |

6-cyclobutylpicolinonitrile |

Origin of Product |

United States |

Comparison with Similar Compounds

6-Indazolyl-2-Picolinonitrile Derivatives

These compounds share the 2-picolinonitrile core but feature indazolyl substituents at position 6 instead of a cyclobutyl group. Key structural and functional differences include:

- Substituent Diversity : The indazolyl fragments vary in substituents (e.g., -NH₂, -OCH₃, -Cl) at positions 4, 5, 6, or 7 on the indazole ring (Table 1). This diversity enables fine-tuning of electronic and steric effects for herbicidal activity, as demonstrated in optimization studies .

- Biological Activity: Unlike 6-cyclobutylpicolinonitrile, these derivatives were explicitly tested for herbicidal activity. For example, compounds 3A (4-NH₂ substitution) and 4E (4-Cl substitution) showed enhanced activity against broadleaf weeds due to improved binding to acetolactate synthase (ALS), a key enzyme in plant biosynthesis .

- Synthetic Flexibility: The coupling reaction conditions for indazolyl-picolinonitriles (e.g., palladium-catalyzed cross-coupling) highlight their adaptability in modular synthesis, whereas this compound’s synthesis likely relies on cyclobutane ring formation or direct substitution strategies .

Table 1. Substituent Variations in 6-Indazolyl-2-Picolinonitrile Derivatives

| Compound | 1H-Indazolyl Fragment | Key Substituents |

|---|---|---|

| 3A | IV 4-NH₂ | Electron-donating |

| 4E | IV 4-Cl | Electron-withdrawing |

| 4F | IV 5-Cl | Moderate polarity |

6-Acetylpicolinonitrile (CAS: 159307-02-5)

This compound replaces the cyclobutyl group with an acetyl (-COCH₃) substituent, resulting in distinct physicochemical properties:

- Molecular Weight and Polarity: With a molecular formula of C₈H₆N₂O and a molecular weight of 146 g/mol, it is lighter and more polar than this compound. The acetyl group increases solubility in polar solvents but may reduce membrane permeability in biological systems .

- Reactivity: The electron-withdrawing acetyl group activates the pyridine ring for nucleophilic substitution reactions, whereas the cyclobutyl group (electron-neutral) may stabilize the ring against such reactions. This difference makes 6-acetylpicolinonitrile more reactive in synthetic pathways involving aromatic electrophilic substitutions .

- Commercial Availability: Priced at ¥27,998.00 per gram (95% purity), 6-acetylpicolinonitrile is significantly more expensive than typical research chemicals, suggesting complex synthesis or niche applications .

6-Amino-5-Nitropicolinonitrile

This derivative features both amino (-NH₂) and nitro (-NO₂) groups on the pyridine ring, leading to unique properties:

- Electronic Effects: The nitro group is strongly electron-withdrawing, while the amino group can act as an electron donor depending on protonation state. This creates a polarized electronic environment, enhancing reactivity in redox reactions or coordination chemistry compared to this compound .

- Hazard Profile: Classified as a hazardous substance (≤100% concentration), it requires stringent safety measures (e.g., ventilation, medical consultation upon exposure).

General Trends in Picolinonitrile Derivatives

| Parameter | This compound | 6-Indazolyl Derivatives | 6-Acetylpicolinonitrile | 6-Amino-5-Nitropicolinonitrile |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 158.2 | ~200–250 | 146 | ~180 |

| Key Substituent | Cyclobutyl (steric bulk) | Indazolyl (variable) | Acetyl (polar) | Amino-Nitro (redox-active) |

| Reactivity | Moderate | High (modular) | High (electron-deficient) | Very High (polarized) |

| Application | Synthetic intermediate | Herbicidal | Specialty synthesis | Research chemical |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.